
1-Nonanoyl-2-valeryl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC(9:0/5:0) is a phosphatidylcholine 14:0.
Scientific Research Applications
Phospholipid Molecular Motion Study
Vincent et al. (1985) investigated the molecular motions of a similar phospholipid, 1-Palmitoyl-2-[9-(2-anthryl)-nonanoyl]-sn-glycero-3-phosphocholine, in a lipid matrix using fluorescence anisotropy techniques. This study provides insights into membrane lipid organization and the behavior of phospholipids in different states, such as the gel phase. The findings suggest that the rotation of phospholipid molecules is moderately sensitive to phase transitions and that cholesterol has a limited effect on this rotation. These insights are crucial for understanding the microscopic level of membrane lipid organization (Vincent, Gallay, de Bony, & Tocanne, 1985).
Enzymatic Synthesis and Biological Activity
Wykle et al. (1980) demonstrated the enzymatic synthesis of a similar phospholipid, 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, which exhibits significant antihypertensive activity and potency in platelet activation. The study of such phospholipids is crucial in understanding their role in biological processes and potential therapeutic applications (Wykle, Malone, & Snyder, 1980).
Monolayer Interactions with Ozone
Lai et al. (1994) explored the interactions of monolayers of unsaturated phosphocholines, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, with ozone. This study contributes to our understanding of the chemical reactions and changes in physical properties of phospholipids when exposed to environmental factors like ozone. Such research is significant for both environmental and biological chemistry (Lai, Yang, & Finlayson‐Pitts, 1994).
Phospholipid Hydrolysis Product Analysis
Kiełbowicz et al. (2012) developed an assay for the analysis of phosphatidylcholine, including 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, and its hydrolysis products. This research is important for understanding the chemical transformations of phospholipids and their implications in various biological and industrial processes (Kiełbowicz et al., 2012).
Conformational Dynamics in Phospholipids
Mattila et al. (2008) studied the interaction of cytochrome c with 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, providing insights into the conformational dynamics of oxidatively modified phospholipids. Such studies are pivotal in understanding how oxidative damage affects the physical properties of lipid bilayers and their biological functions (Mattila, Sabatini, & Kinnunen, 2008).
Synthesis of Lyso-Phospholipids
Fasoli et al. (2006) reported on the tin-mediated synthesis of lyso-phospholipids, including 1-O-Acyl-sn-glycero-3-phosphocholine. This research contributes to the development of novel synthesis methods for phospholipids, which are crucial in both biological studies and industrial applications (Fasoli et al., 2006).
Polymerized Liposomes Synthesis
Sadownik et al. (1986) described the synthesis of polymerized liposomes using a specific phosphocholine, highlighting the potential applications of such liposomes in drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Critical Micellar Concentration Study
Kramp et al. (1984) determined the critical micellar concentration of a series of phosphocholine compounds, including 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. This research is fundamental in understanding the properties of these compounds in biological systems and their potential applications in biomedical research (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Acetylhydrolase Activity
Blank et al. (1981) studied a specific acetylhydrolase for 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, shedding light on the enzyme's role in the catabolism of phospholipids and its implications in various physiological processes (Blank, Lee, Fitzgerald, & Snyder, 1981).
properties
Molecular Formula |
C22H44NO8P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(2R)-3-nonanoyloxy-2-pentanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44NO8P/c1-6-8-10-11-12-13-15-21(24)28-18-20(31-22(25)14-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 |
InChI Key |
VESDWRSCFBIZSC-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)
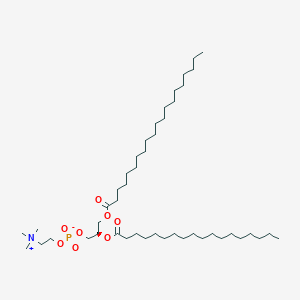
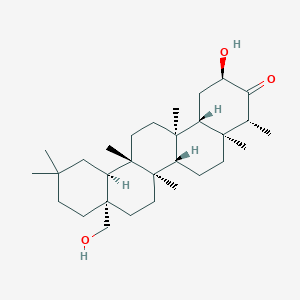


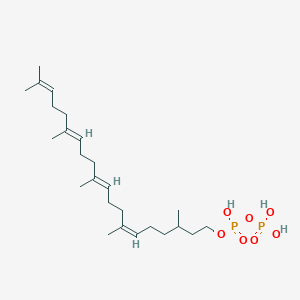
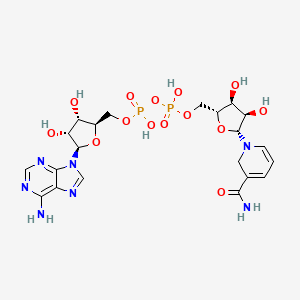
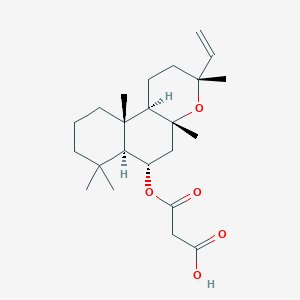


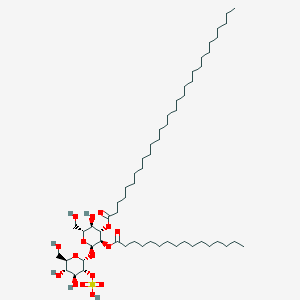
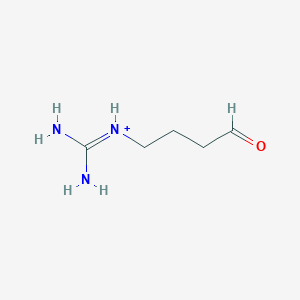
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)